molecular formula C12H16ClNO B2735571 cis-3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride CAS No. 2095349-72-5

cis-3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride

Cat. No. B2735571
CAS RN: 2095349-72-5
M. Wt: 225.71 g/mol
InChI Key: RRLAMYHQKZPJFG-LYCTWNKOSA-N
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Description

“(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride” is a chemical compound with the molecular weight of 149.62 . It is stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride”, often involves the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5 (1)6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Pyrroles, including “(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride”, are known to undergo a variety of chemical reactions . For instance, pyrroles can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .


Physical And Chemical Properties Analysis

The compound “(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride” is stored at temperatures between 0-8°C .

Scientific Research Applications

Biodegradable Polymers and Environmental Sustainability

Research into biodegradable polymers, such as Polyhydroxyalkanoates (PHAs), has shown significant promise for environmental sustainability. These polymers are produced by microorganisms and can degrade naturally, unlike traditional petroleum-based plastics. Studies have explored their production, properties, and applications, highlighting their potential in reducing pollution and reliance on non-renewable resources (Amara, 2010).

Advanced Materials for Biomedical Applications

The development of biocompatible materials for medical applications is a critical area of research. Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)] has been identified as a promising material due to its mechanical properties and biocompatibility. Research has focused on its potential applications in medical devices and tissue engineering, emphasizing the importance of surface modifications to enhance its functionality (Chai et al., 2020).

Surfactants and Industrial Applications

Pyrrolidone-based surfactants have been extensively studied for their unique surface-active properties. These compounds, derived from pyrrolidone, show potential in various industrial applications due to their ability to enhance solubility, compatibility, and performance of surfactants. The literature reviews the addition of pyrrolidone to different hydrophobes, highlighting its versatility and reduced toxicity in surfactant formulations (Login, 1995).

Optical Materials and Dyes

Diketopyrrolopyrroles (DPPs) represent a class of compounds known for their exceptional dyeing properties and applications in optical materials. Research has focused on their synthesis, reactivity, and the relationship between their structure and optical properties. The versatility and stability of DPPs make them suitable for applications in high-quality pigments, electronics, and fluorescence imaging (Grzybowski & Gryko, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is harmful if swallowed and should be stored locked up . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride involves the cyclization of a precursor compound containing a furo[3,4-c]pyrrole ring and a phenyl group. The cyclization reaction is carried out in the presence of hydrochloric acid to form the desired product as a hydrochloride salt.", "Starting Materials": [ "4-phenylbut-3-en-2-one", "ethyl 4-aminobutanoate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of 4-phenylbut-3-en-2-one by Claisen-Schmidt condensation of benzaldehyde and acetone in the presence of sodium hydroxide.", "Step 2: Reduction of 4-phenylbut-3-en-2-one to 4-phenylbutan-3-ol using sodium borohydride.", "Step 3: Protection of the hydroxyl group in 4-phenylbutan-3-ol using ethyl chloroformate to form ethyl 4-phenylbut-3-en-2-ylcarbamate.", "Step 4: Alkylation of ethyl 4-phenylbut-3-en-2-ylcarbamate with ethyl 4-aminobutanoate in the presence of sodium hydride to form ethyl 4-(3-phenylprop-2-en-1-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.", "Step 5: Cyclization of ethyl 4-(3-phenylprop-2-en-1-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate using hydrochloric acid to form (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole.", "Step 6: Conversion of (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole to its hydrochloride salt using hydrochloric acid.", "Step 7: Purification of the product by extraction with diethyl ether and drying over magnesium sulfate." ] }

CAS RN

2095349-72-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(3aR,6aR)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12;/h1-5,11,13H,6-9H2;1H/t11-,12+;/m1./s1

InChI Key

RRLAMYHQKZPJFG-LYCTWNKOSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@]2(CN1)C3=CC=CC=C3.Cl

SMILES

C1C2COCC2(CN1)C3=CC=CC=C3.Cl

Canonical SMILES

C1C2COCC2(CN1)C3=CC=CC=C3.Cl

solubility

not available

Origin of Product

United States

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